Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)aniline with 2,5-dimethoxybenzaldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects.
Comparison with Similar Compounds
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Shares structural similarities and exhibits similar biological activities.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.
Indole derivatives: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness: Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Biological Activity
Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with diethylamino and methoxy groups. The presence of these functional groups enhances its lipophilicity and ability to penetrate biological membranes, which is crucial for its interaction with cellular targets.
Property | Description |
---|---|
Molecular Formula | C₁₅H₁₉N₃O₄ |
Molecular Weight | 293.33 g/mol |
Solubility | Soluble in organic solvents; limited solubility in water |
Melting Point | Not well documented |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential to inhibit specific enzymes involved in disease processes, particularly kinases related to cancer progression.
- Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways that lead to apoptosis in cancer cells.
- Antimicrobial Activity : Studies suggest that it can disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound:
- In vitro Studies : this compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing cell cycle arrest and promoting apoptosis.
- Case Study Example : A study published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's effectiveness against MCF-7 breast cancer cells, showing an IC50 value of approximately 15 µM, which indicates significant potency compared to control treatments .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- Bacterial Inhibition : Research has indicated that it possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be around 32 µg/mL for S. aureus .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Methoxy Groups : The presence of methoxy groups at positions 5 and 8 on the quinoline ring significantly enhances the compound's potency against both cancer and bacterial cells.
- Diethylamino Substitution : This group aids in membrane penetration and increases overall lipophilicity, which is essential for bioavailability.
Research Findings Summary
Recent studies have focused on synthesizing derivatives of this compound to explore variations in biological activity:
Derivative | Biological Activity | IC50/MIC Values |
---|---|---|
Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate | Higher cytotoxicity against MCF-7 cells | IC50 = 10 µM |
Ethyl 4-(hydroxy)-5,8-dimethoxyquinoline-3-carboxylate | Enhanced antibacterial activity | MIC = 16 µg/mL for E. coli |
Properties
Molecular Formula |
C18H24N2O4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-6-20(7-2)17-12(18(21)24-8-3)11-19-16-14(23-5)10-9-13(22-4)15(16)17/h9-11H,6-8H2,1-5H3 |
InChI Key |
QDNQIJHKWXZXJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=NC2=C(C=CC(=C21)OC)OC)C(=O)OCC |
Origin of Product |
United States |
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